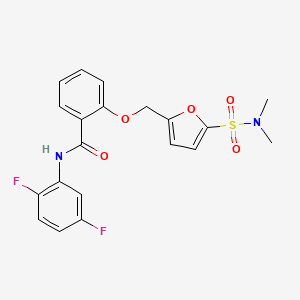
4-(2-Bromophenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Bromophenoxy)aniline” is an organic compound used for research and development . It is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of “4-(2-Bromophenoxy)aniline” is C12H10BrNO . The InChI code is 1S/C12H10BrNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2 .Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Bromophenoxy)aniline” is 264.12 . It has a density of 1.479g/cm3 . The boiling point is 365.1ºC at 760 mmHg . The melting point ranges from 104-108ºC .Scientific Research Applications
Ultrasonic Degradation of Ionic Aromatic Compounds
Research on the ultrasonic degradation of ionic aromatic compounds like aniline in aqueous solutions highlights the importance of pH in sonochemical degradation processes. This study is relevant for understanding the environmental degradation of contaminants, including those structurally related to 4-(2-Bromophenoxy)aniline. The degradation rate of aniline under ultrasonic irradiation decreases with increasing pH, indicating the role of pH in modulating the sonochemical degradation efficiency of aromatic compounds in water (Jiang, Pétrier, & Waite, 2002).
Catalytic Oxidation of Phenolic and Aniline Compounds
Fe3O4 magnetic nanoparticles have been utilized for the removal of phenol and aniline from aqueous solutions, showcasing a method for environmental cleanup. This research can be extrapolated to the degradation or removal of similar compounds, such as 4-(2-Bromophenoxy)aniline, from water bodies, thus reducing their environmental impact (Zhang et al., 2009).
Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives
A study on the synthesis of (prop-2-ynyloxy) benzene derivatives from phenol and aniline derivatives demonstrates the chemical versatility and potential applications of 4-(2-Bromophenoxy)aniline in synthesizing new compounds with potential antibacterial and antiurease activities (Batool et al., 2014).
Electrochemical Copolymerization of Aniline and o-Aminophenol
The electrochemical copolymerization of aniline and o-aminophenol leads to the synthesis of poly(aniline-co-o-aminophenol), which exhibits enhanced electrochemical activity and stability. This research opens avenues for using 4-(2-Bromophenoxy)aniline in the development of advanced materials for electronic and electrochemical applications (Mu, 2004).
Detection of Biomarkers in Urine
A study on the detection of 4-Aminophenol, a biomarker for aniline exposure, using a bi-functionalized luminescent metal-organic framework, underscores the potential of using derivatives of 4-(2-Bromophenoxy)aniline in biomedical research and diagnostics. This work is particularly significant for monitoring exposure to hazardous substances and assessing human health (Jin & Yan, 2021).
Safety and Hazards
properties
IUPAC Name |
4-(2-bromophenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZVXEHACJOPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

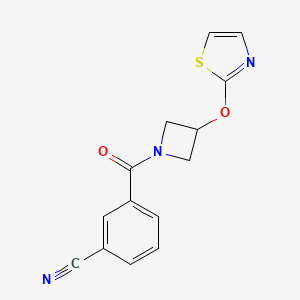

![2-phenoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2761547.png)
![N-[2-bromo-4-(phenylsulfonyl)-3-thienyl]-2-chlorobenzamide](/img/structure/B2761548.png)

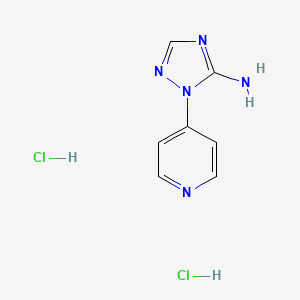
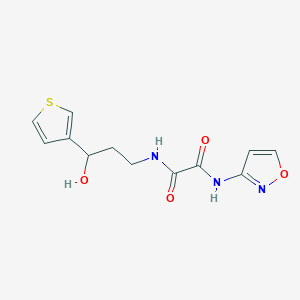
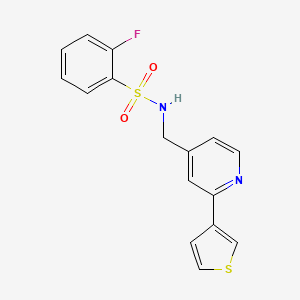
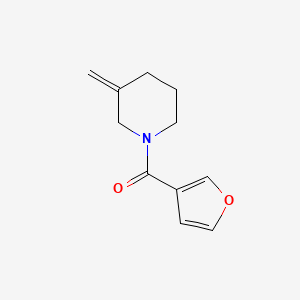
![N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2761559.png)

